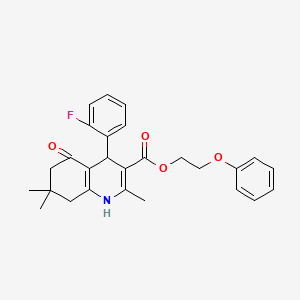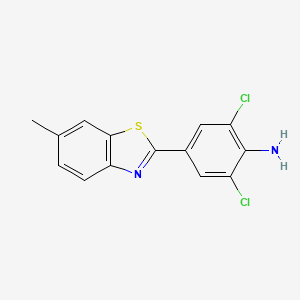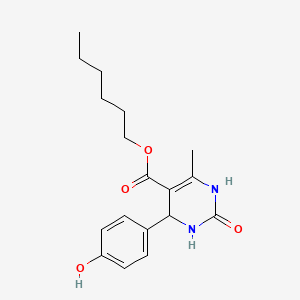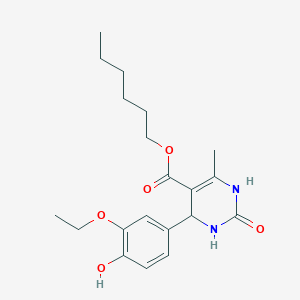![molecular formula C32H29N5O4S B11686028 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11686028.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{(E)-[4-(苄氧基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼是一种复杂的有机化合物,包含芳香环、三唑和酰肼官能团的组合。
准备方法
合成路线和反应条件
N'-{(E)-[4-(苄氧基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 这可以通过涉及适当前体(例如肼衍生物和醛或酮)的环化反应来实现。
硫醚的形成: 然后将三唑衍生物与硫醇化合物反应,以引入硫醚键。
酰肼的形成: 所得化合物进一步与肼反应,形成酰肼基团。
最终缩合: 最后一步是在酸性或碱性条件下将酰肼与 4-(苄氧基)苯甲醛缩合,得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成步骤的优化,以确保高产率和纯度。这可能包括使用催化剂、控制反应环境以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
N'-{(E)-[4-(苄氧基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化成亚砜或砜。
还原: 还原反应可以针对偶氮甲碱基团或芳香环。
取代: 芳香环或三唑环上可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 可以在适当条件下使用卤素、烷基化剂或亲核试剂等试剂。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以导致胺或醇的形成。
科学研究应用
N'-{(E)-[4-(苄氧基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼在科学研究中有多种应用:
药物化学: 该化合物的结构特征使其成为药物开发的潜在候选者,特别是作为抗菌剂或抗癌剂。
材料科学: 其独特的电子特性可用于开发有机半导体或其他先进材料。
生物学研究: 该化合物可以用作探针来研究各种生物过程,包括酶相互作用和细胞信号通路。
作用机制
N'-{(E)-[4-(苄氧基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致其活性的调节。该化合物的效应通过抑制酶活性、破坏蛋白质-蛋白质相互作用或改变细胞信号级联等途径介导。
相似化合物的比较
类似化合物
- 甲基 (2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-5-[4-(2-呋喃酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯
- 2-(2-氟苯基)-2-甲基氨基-环己酮
独特性
N'-{(E)-[4-(苄氧基)苯基]亚甲基}-2-{[5-(3,4-二甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-基]硫代}乙酰肼的独特性在于其芳香、三唑和酰肼官能团的组合。这种结构复杂性赋予了它独特的电子和空间特性,使其成为各种应用的通用化合物。
属性
分子式 |
C32H29N5O4S |
|---|---|
分子量 |
579.7 g/mol |
IUPAC 名称 |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H29N5O4S/c1-39-28-18-15-25(19-29(28)40-2)31-35-36-32(37(31)26-11-7-4-8-12-26)42-22-30(38)34-33-20-23-13-16-27(17-14-23)41-21-24-9-5-3-6-10-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+ |
InChI 键 |
SGWRJTSDCCNXHU-FMFFXOCNSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11685947.png)

![ethyl 4-({(2Z)-6-[(4-methoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11685959.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11685964.png)



![(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685973.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11685981.png)
![3-(1-Pyrrolidinyl)-5-(4-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11685992.png)

![{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11686002.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11686008.png)
![(2Z)-2-[2-(4-methoxyphenyl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B11686012.png)
